molecular formula C10H10N2O2 B14134168 Piperazine, 1,4-dipropioloyl- CAS No. 94268-50-5

Piperazine, 1,4-dipropioloyl-

Cat. No.: B14134168
CAS No.: 94268-50-5
M. Wt: 190.20 g/mol
InChI Key: UCPDFVYVHUJGEX-UHFFFAOYSA-N
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Description

Piperazine, 1,4-dipropioloyl-, is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions Piperazine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine, 1,4-dipropioloyl-, typically involves the reaction of piperazine with propionyl chloride under basic conditions. The reaction can be carried out in a solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods

In an industrial setting, the synthesis of piperazine, 1,4-dipropioloyl-, can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1,4-dipropioloyl-, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines. Substitution reactions can introduce various alkyl or acyl groups, resulting in a wide range of derivatives .

Scientific Research Applications

Piperazine, 1,4-dipropioloyl-, has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of piperazine, 1,4-dipropioloyl-, involves its interaction with specific molecular targets. For example, it can act as a GABA receptor agonist, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain parasites, making it useful as an anthelmintic agent . Additionally, its ability to form hydrogen bonds and interact with various enzymes and receptors makes it a versatile compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine, 1,4-dipropioloyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound in research and industry.

Properties

CAS No.

94268-50-5

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1-(4-prop-2-ynoylpiperazin-1-yl)prop-2-yn-1-one

InChI

InChI=1S/C10H10N2O2/c1-3-9(13)11-5-7-12(8-6-11)10(14)4-2/h1-2H,5-8H2

InChI Key

UCPDFVYVHUJGEX-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)N1CCN(CC1)C(=O)C#C

Origin of Product

United States

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